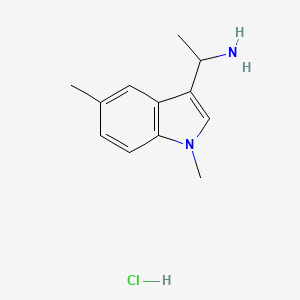

1-(1,5-二甲基-1H-吲哚-3-基)乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives, such as the one you mentioned, are aromatic heterocyclic organic compounds. They have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

While specific synthesis methods for “1-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” are not available, indole derivatives are often synthesized through methods involving electrophilic substitution, due to the excessive π-electrons delocalization .Molecular Structure Analysis

The molecular structure of indole derivatives generally consists of a benzene ring fused to a pyrrole ring. The exact structure of “1-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions, particularly electrophilic substitution, due to the presence of π-electrons .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” would depend on its specific structure. Indole derivatives are generally crystalline and colorless, with specific odors . They are often soluble in water and other polar solvents .科学研究应用

合成和结构评估

研究探索了与1-(1,5-二甲基-1H-吲哚-3-基)乙胺盐酸盐在结构上相关的化合物的合成和结构评估,重点是取代的吲哚和格拉明衍生物。这些化合物通过一系列反应合成,包括狄尔斯-阿尔德环加成、酸催化环化和曼尼希反应,导致在化学合成和材料科学中具有潜在应用的结构。结构测定使用红外、核磁共振、质谱和X射线衍射分析进行,突出了这些化合物在开发新材料和化学品中的重要性(Kukuljan、Kranjc和Perdih,2016)。

乙炔基吲哚的氢胺化

另一个应用是在乙炔基吲哚的氢胺化中发现的,以产生吲哚的氨基衍生物,这是合成各种药理活性分子的关键步骤。该方法允许在温和条件下添加仲二烷基胺,展示了一条通往具有潜在药物发现和开发应用的多种基于吲哚的化合物的途径(Sobenina等人,2010)。

结构多样化库的生成

从2-乙酰噻吩衍生的酮型曼尼希碱生成结构多样化的化合物库展示了化学通用性和创造广泛生物活性化合物的潜力。这项研究强调了此类吲哚衍生物在探索新治疗剂中的作用,其应用范围从药物化学到药物设计(Roman,2013)。

吲哚三聚体的形成

在维尔斯迈尔型反应中吲哚三聚体的形成揭示了涉及吲哚衍生物的化学转化的另一个方面,为合成具有复杂分子结构的复杂分子结构提供了合成工具箱。该过程提供了对吲哚聚合机制及其对合成具有独特性质的新型有机材料的影响的见解(Aghazadeh,2019)。

作用机制

Target of Action

It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

安全和危害

未来方向

生化分析

Biochemical Properties

These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the molecules involved .

Cellular Effects

Indole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

1-(1,5-dimethylindol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-8-4-5-12-10(6-8)11(9(2)13)7-14(12)3;/h4-7,9H,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQMUHDINPPMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2C(C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2615222.png)

![({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine](/img/structure/B2615228.png)

![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)

![6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2615232.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2615233.png)

![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)

![5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2615242.png)

![2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2615243.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)